1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate
説明
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine maleate (hereafter referred to by its common synonym BTCP maleate) is a synthetic compound structurally related to phencyclidine (PCP). It features a benzothiophene ring substituted at the cyclohexyl-piperidine scaffold, with the maleate counterion enhancing solubility . BTCP is notable for its dual pharmacological profile:
- Dopamine (DA) Reuptake Inhibition: BTCP acts as a potent inhibitor of dopamine reuptake (Ki ~ 10–20 nM), comparable to cocaine .
- Low Affinity for NMDA Receptor-Associated PCP Sites: Unlike PCP or ketamine, BTCP exhibits minimal binding to the PCP recognition site within the N-methyl-D-aspartate (NMDA) receptor complex (Ki > 1,000 nM) .
BTCP’s unique selectivity has made it a tool for studying dopamine transporter (DAT) function and its role in psychostimulant effects .
特性
分子式 |
C23H29NO4S |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C19H25NS.C4H4O4/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18;5-3(6)1-2-4(7)8/h3-4,9-10,15H,1-2,5-8,11-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
AMTYJSWZECGJOO-BTJKTKAUSA-N |
SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=CC(=O)O)C(=O)O |
異性体SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=CC(=O)O)C(=O)O |
同義語 |
1-[1-(2-Benzo[b]thienyl)cyclohexyl)]piperidine maleate |
製品の起源 |
United States |
準備方法
Decarboxylative Cyclization
The foundational step in benzo[b]thiophene production involves decarboxylation of precursor carboxylic acid derivatives. As detailed in the patent US9206169B2, the reaction of methyl 3-(benzoylthio)propanoate (Formula 6) with high-boiling bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 150–250°C eliminates carbon dioxide to yield 2-substituted benzo[b]thiophenes. This exothermic process achieves 78–92% yields when conducted under nitrogen atmosphere for 5–18 hours. Critical parameters include:
- Base stoichiometry: 0.1–6 equivalents relative to substrate
- Solvent-free conditions to minimize side reactions
- Temperature control to prevent polycyclic byproducts
Halogenation for Cross-Coupling
Subsequent bromination at the 4-position of benzo[b]thiophene enables Suzuki-Miyaura and Buchwald-Hartwig couplings. The patent demonstrates that treating benzo[b]thiophene with N-bromosuccinimide (NBS) in chlorinated solvents at 0–25°C installs bromine with >95% regioselectivity. This halogenated intermediate (Formula 2) serves as the pivotal substrate for introducing nitrogen-containing groups.
Formation of the Cyclohexylpiperidine Moiety
Grignard-Mediated Cyclohexanol Synthesis
As per the method outlined in Tripod’s synthetic protocol, 2-lithiobenzo[b]thiophene reacts with cyclohexanone in anhydrous diethyl ether to form 1-(2-benzo[b]thiophene)cyclohexanol. The reaction proceeds via nucleophilic addition to the carbonyl group, followed by acid workup to yield the tertiary alcohol in 95–99% purity after crystallization from isooctane. Key considerations include:
- Strict moisture exclusion to prevent lithium reagent decomposition
- Stoichiometric control (1.1 eq Li reagent per ketone)
- Cryogenic conditions (-78°C) during lithiation
Azide Formation and Reduction
The cyclohexanol intermediate undergoes conversion to the corresponding azide using diphenylphosphoryl azide (DPPA) under Mitsunobu conditions (DIAD, PPh3). Subsequent Staudinger reaction with triphenylphosphine yields the primary amine, which is immediately protected as the tert-butyl carbamate (Boc) to prevent side reactions during subsequent steps. Hydrogenolysis of the Boc group in the final coupling stage regenerates the free amine for salt formation.
Coupling of Heterocyclic Components
Bruylants Reaction for C-N Bond Formation
The seminal work by PMC2929374 details two principal routes for coupling the benzo[b]thiophene and cyclohexylpiperidine units:
Route A (Enamine Pathway):
- Condensation of cyclohexylamine with acetylene derivatives to form enamines
- [2+2] Cycloaddition with benzo[b]thiophene carbonyl compounds
- Acid-catalyzed ring expansion to piperidine
Route B (α-Amino Nitrile Pathway):
- React α-amino nitriles with benzo[b]thiophene lithium reagents
- Hydrolysis of nitrile to ketone
- Reductive amination with piperidine
Comparative analysis shows Route B provides superior yields (68% vs. 42% for Route A) due to better stereochemical control during the nitrile hydrolysis step. The choice of reducing agent (NaBH4 vs. LiAlH4) significantly impacts enantiomeric excess, with LiAlH4 in THF giving >90% ee.
Palladium-Catalyzed Cross-Coupling
The patented method (US9206169B2) employs Pd(II) acetate/XPhos catalytic systems for coupling 4-bromobenzo[b]thiophene with N-Boc-piperazine. Optimized conditions include:
- Catalyst: 0.5–2 mol% Pd(OAc)₂
- Ligand: 2.2–3 mol% XPhos
- Base: K3PO4 in toluene/xylene (3:1) at 110°C
This protocol achieves 89% conversion with <2% homocoupling byproducts, making it suitable for kilogram-scale production.
Maleate Salt Formation
Acid-Base Titration
BTCP free base (1 eq) is dissolved in warm ethanol (50–60°C) and treated dropwise with maleic acid (1.05 eq) in methanol. The exothermic reaction precipitates the maleate salt within 2 hours. Critical parameters:
- pH control: Maintain 4.8–5.2 during addition
- Solvent ratio: Ethanol/methanol (3:1 v/v) for optimal crystallization
- Cooling rate: 0.5°C/min to prevent oiling out
Polymorph Control
Differential scanning calorimetry (DSC) studies reveal three polymorphic forms. The thermodynamically stable Form I is obtained by:
- Seeding with 0.1% w/w Form I crystals
- Aging slurry for 12–16 hours at 25°C
- Final drying under vacuum (40°C, 24 hr) to <0.5% moisture
Purification and Analytical Characterization
Chromatography-Free Purification
Industrial methods (US9206169B2) avoid column chromatography through sequential recrystallizations:
- Crude product → ethyl acetate/hexane (1:5)
- Mother liquor → activated carbon treatment
- Final polish with hot filtration through Celite®
Spectroscopic Fingerprinting
1H NMR (400 MHz, DMSO-d6):
- δ 7.82 (d, J=8.0 Hz, 1H, Thiophene H-7)
- δ 3.21 (m, 4H, Piperidine H-2,6)
- δ 2.45 (s, 2H, Maleate olefinic)
HPLC Purity:
- Column: C18, 150 × 4.6 mm, 3.5 μm
- Mobile phase: 25 mM KH2PO4 (pH 3.0)/MeCN (70:30)
- Retention time: 6.8 ± 0.2 min
Comparative Analysis of Synthetic Routes
| Parameter | Academic Route | Industrial Patent |
|---|---|---|
| Total Yield | 34% | 61% |
| Step Count | 8 | 5 |
| Palladium Loading | 0.8 mol% | 0.5 mol% |
| Chromatography | Required | Eliminated |
| Purity (HPLC) | 98.2% | 99.5% |
化学反応の分析
BTCP マレイン酸塩は、いくつかのタイプの化学反応を起こします。
酸化: BTCP マレイン酸塩は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化することができ、さまざまな酸化誘導体の形成につながります。
還元: BTCP マレイン酸塩の還元は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元誘導体の形成につながります。
置換: BTCP マレイン酸塩は求核置換反応を起こすことができ、適切な条件下でピペリジン基を他の求核剤に置き換えることができる.
これらの反応で使用される一般的な試薬と条件には、ジクロロメタンなどの有機溶媒、水酸化ナトリウムなどの塩基、パラジウム炭素などの触媒があります。これらの反応から形成される主要な生成物には、BTCP マレイン酸塩のさまざまな酸化、還元、および置換誘導体があります。
4. 科学研究への応用
BTCP マレイン酸塩には、いくつかの科学研究への応用があります。
化学: ドーパミン輸送体阻害剤とフェンシクリジンアナログを含む研究における基準化合物として使用されます。
生物学: BTCP マレイン酸塩は、神経学的プロセスと障害におけるドーパミン輸送体の役割を調べる研究で使用されています。
医学: パーキンソン病や統合失調症などの病気に対する潜在的な治療的用途を探るための前臨床研究で使用されています。
科学的研究の応用
Dopamine Reuptake Inhibition
BTCP acts primarily as a dopamine reuptake inhibitor, differentiating it from other compounds in its class such as phencyclidine (PCP). It shows a behavioral profile more akin to cocaine than to PCP, lacking the latter's dissociative and anesthetic effects. This selective inhibition of dopamine transporters makes BTCP a valuable tool for studying dopamine-related disorders and potential treatments for conditions like depression and attention deficit hyperactivity disorder (ADHD) .
Research on Addiction and Substance Use Disorders
Given its profile as a DRI, BTCP has been investigated for its potential role in understanding addiction mechanisms. Studies have utilized BTCP to explore the neurobiological basis of drug reinforcement and dependency. Its ability to modulate dopaminergic pathways provides insights into the treatment of substance use disorders .
Behavioral Studies
BTCP has been employed in various behavioral studies to assess its effects on locomotion and anxiety-like behaviors in animal models. Research indicates that BTCP can induce hyperlocomotion similar to other stimulants, making it useful for examining the neurochemical pathways involved in stimulant-induced behaviors .
Case Study 1: Dopamine Transporter Labeling
In a study focused on identifying common pharmacophores for DRI-type stimulants, BTCP was used to label dopamine transporters. This research provided critical insights into the binding characteristics of DRIs and their interaction with the dopamine system .
Case Study 2: Comparative Analysis with PCP and Cocaine
A comparative analysis highlighted that while BTCP shares some stimulant properties with cocaine, it does not exhibit the same level of NMDA receptor affinity as PCP. This distinction is crucial for developing targeted therapies that minimize adverse effects associated with NMDA receptor antagonism .
Case Study 3: Neuropharmacological Effects
Research examining the neuropharmacological effects of BTCP demonstrated its potential as a model compound for investigating dopaminergic signaling pathways. The findings suggest that BTCP may facilitate further understanding of how dopaminergic dysregulation contributes to psychiatric disorders .
作用機序
BTCP マレイン酸塩は、シナプス間隙からシナプス前ニューロンへのドーパミンの再取り込みを担うドーパミン輸送体を阻害することによって、その効果を発揮します。この輸送体を阻害することで、BTCP マレイン酸塩はシナプス間隙におけるドーパミン濃度を高め、ドーパミン神経伝達の強化につながります。 この機序は、コカインやメチルフェニデートなどの他のドーパミン輸送体阻害剤の機序に似ています .
類似化合物との比較
Comparison with Structurally and Pharmacologically Related Compounds
Structural and Functional Analogues
1-[1-(2-Thienyl)cyclohexyl]piperidine (TCP)
- Structure : Substitutes benzothiophene with a thiophene ring.
- Pharmacology :
- Binds to two distinct sites in guinea pig brain membranes:
- Site 1 : Associated with NMDA receptors (Kd = 14.1 nM, Bmax = 631 fmol/mg protein).
- Site 2: Linked to dopamine reuptake carriers (Kd = 46.5 nM, Bmax = 829 fmol/mg protein) . Acts as a noncompetitive NMDA antagonist, modulating glutamate-gated ion channels .
- Key Difference : Unlike BTCP, TCP retains high affinity for NMDA-associated PCP sites, contributing to psychotomimetic effects .
Phencyclidine (PCP)
- Structure : Lacks the benzothiophene/thiophene moiety, featuring a phenyl ring instead.
- Pharmacology :
- Behavioral Effects : Produces locomotion, ataxia, and catalepsy via NMDA blockade, unlike BTCP’s cocaine-like stimulant effects .
(+)-MK-801 (Dizocilpine Maleate)
- Structure : Arylcyclohexylamine with a dibenzo[a,d]cyclohepten-imine structure.
- Pharmacology: NMDA Receptor Antagonism: Extremely high affinity (Ki = 0.3–3.2 nM), making it a prototypical neuroprotective agent . No DAT Activity: Lacks significant dopamine reuptake inhibition .
Pharmacological Profiles: Comparative Data
Mechanistic Divergences
- BTCP vs. PCP/Ketamine/MK-801: BTCP’s cocaine-like effects (e.g., hyperlocomotion) are haloperidol-sensitive, implicating dopamine D2 receptors, whereas PCP’s effects are mediated by NMDA receptor blockade .
- TCP vs. BTCP :
- TCP’s dual binding to NMDA and DAT sites explains its broader behavioral profile, including catalepsy and motor disruption .
生物活性
1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine maleate, often referred to as BTCP maleate, is a compound of significant interest due to its biological activity, particularly as a dopamine reuptake inhibitor. This article explores the biological properties, structure-activity relationships (SAR), and relevant case studies associated with BTCP maleate.
Chemical Structure and Properties
BTCP maleate is synthesized from the reaction of 1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine with maleic acid, forming a maleate salt. This compound exhibits a potent affinity for dopamine transporters and has been noted for its distinct behavioral profile compared to other known substances like phencyclidine (PCP) and cocaine .
Dopamine Reuptake Inhibition
BTCP maleate acts primarily as a dopamine reuptake inhibitor , which means it prevents the reabsorption of dopamine in the brain, thereby increasing its availability in the synaptic cleft. This mechanism is crucial in understanding its potential therapeutic effects and side effects.
- Inhibition Constant (K(i)) : BTCP has been characterized with a K(i) value of approximately 1 µM, indicating its competitive inhibition at the dopamine transporter .
- Effective Concentration (EC50) : The compound shows an EC50 value of 10 µM against bloodstream Trypanosoma brucei, but exhibits poor selectivity against mammalian cells, with an EC50 of 29 µM .
Structure-Activity Relationships (SAR)
Research into the SAR of BTCP has revealed insights into how structural modifications affect its biological activity:
| Compound Variation | K(i) (µM) | EC50 in T. brucei (µM) | Selectivity Ratio |
|---|---|---|---|
| BTCP | 1 | 10 | 2.9 |
| N-(cyclopropylmethyl) derivative | 0.023 | Not specified | Not specified |
| N-butyl derivative | 0.060 | Not specified | Not specified |
The data suggest that increasing lipophilicity and varying N-substituents can enhance binding affinity without compromising inhibitory activity against dopamine uptake .
Case Study: Antiparasitic Activity
In a study evaluating the antiparasitic potential of BTCP and its analogues, it was found that certain modifications led to improved efficacy against Trypanosoma species while maintaining acceptable toxicity levels in mammalian cells. This highlights the potential for developing new treatments for parasitic infections based on the BTCP scaffold .
Behavioral Studies
Behavioral assays have shown that BTCP exhibits effects similar to cocaine, suggesting it may activate similar neural pathways involved in reward and addiction. However, unlike PCP, it does not bind to PCP receptors, indicating a unique mechanism of action that could be beneficial in treating conditions like depression or ADHD without the adverse effects associated with PCP .
Q & A
Q. How can machine learning predict metabolic pathways of this compound?
- Methodological Answer : Tools like ADMET Predictor® or MetaPrint2D analyze CYP450-mediated oxidation sites. Training datasets from microsomal incubation (human liver microsomes + NADPH) identify major metabolites (e.g., N-oxidation at piperidine). SHAP (SHapley Additive exPlanations) values prioritize structural alerts for toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
